The synthesis of 4-methoxy-N-(piperidin-3-yl)benzamide typically involves several key steps:
For industrial production, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
4-Methoxy-N-(piperidin-3-yl)benzamide can undergo various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, Chromium trioxide |
Reduction | Lithium aluminum hydride, Sodium borohydride |
Substitution | Methyl iodide, Dimethyl sulfate |
These reactions can lead to various derivatives that may exhibit different biological activities.
The mechanism of action for 4-methoxy-N-(piperidin-3-yl)benzamide involves its interaction with specific molecular targets within the body, particularly receptors and enzymes. The piperidine ring is known to modulate receptor activity, influencing various physiological pathways. This interaction is crucial for its potential pharmacological effects, including antimicrobial and anticancer properties .
Relevant data indicates that the compound's stability and reactivity are critical for its applications in drug development .
4-Methoxy-N-(piperidin-3-yl)benzamide has several scientific applications:
The compound 4-methoxy-N-(piperidin-3-yl)benzamide features a strategically designed hybrid architecture combining a benzamide moiety with a 3-substituted piperidine ring. This scaffold is characterized by the following structural descriptors:
Table 1: Core Structural Descriptors of 4-Methoxy-N-(piperidin-3-yl)benzamide
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ | Confirms elemental composition [3] |
Molecular Weight | 234.30 g/mol | Drug-like properties range |
IUPAC Name | 4-Methoxy-N-(piperidin-3-yl)benzamide | Precise chemical identification [4] |
Key Fragments | Benzamide + 3-aminopiperidine | Dual pharmacophore integration |
Hybrid Type | Aromatic-carbonyl-aliphatic | Enables diverse target interactions |
The benzamide component provides a planar aromatic platform capable of π-π stacking interactions and hydrophobic contacts with biological targets. The piperidine ring introduces a three-dimensional aliphatic heterocycle containing a tertiary amine capable of hydrogen bonding and protonation-dependent charge states. The amide bond (-NH-C=O) serves as a critical linker that:
This benzamide-piperidine architecture is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules targeting neurological disorders and cancer. The piperidin-3-yl substitution pattern distinguishes it from the more common piperidin-4-yl analogues, conferring distinct stereoelectronic properties and binding orientations .
The para-methoxy group on the benzoyl ring and the specific attachment at the piperidin-3-yl position (rather than 4-yl) create unique conformational and electronic properties:
Methoxy Group Electronic Effects:
Piperidin-3-yl Stereochemical Consequences:
Table 2: Substituent-Specific Conformational Parameters
Structural Feature | Geometric Parameter | Biological Implication |
---|---|---|
C4-O bond length (methoxy) | 1.36 Å | Enhanced resonance stabilization [7] |
Amide C=O bond length | 1.23 Å | Polarized carbonyl for H-bond acceptance |
Dihedral (amide-C3-N-C2) | 58.56° ± 3° | Optimal projection of N-H for target interaction |
Piperidine chair inversion | ΔG = 42.1 kJ/mol | Conformational flexibility in binding |
Crystallographic studies of analogous molecules reveal that the para-methoxy group participates in weak intramolecular interactions with the amide carbonyl oxygen (C-H···O distance = 2.48 Å), creating a pseudo-cyclic conformation that pre-organizes the molecule for target binding [7]. The 3-substituted piperidine exhibits distinct hydrogen-bonding capabilities compared to 4-substituted isomers, with the secondary amine positioned axially in the lowest energy conformation, making it more accessible for solvation or protein interactions.
4-Methoxy-N-(piperidin-3-yl)benzamide shares structural motifs with established choline transporter inhibitors but exhibits key differences that define its selectivity profile:
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.: